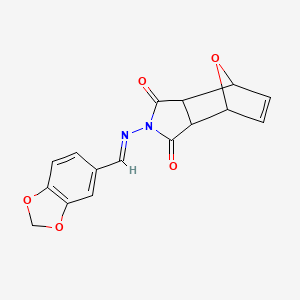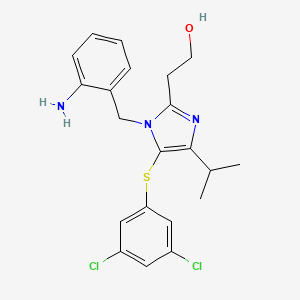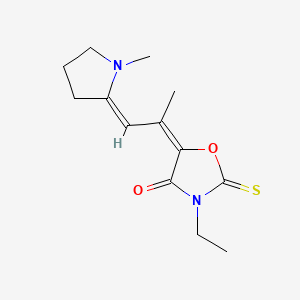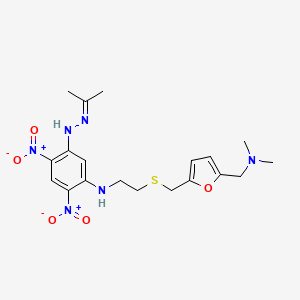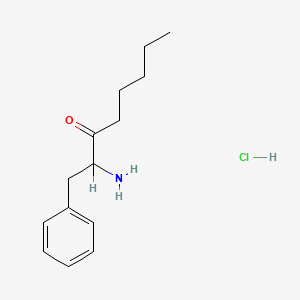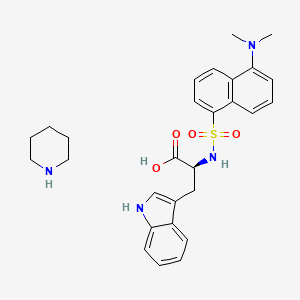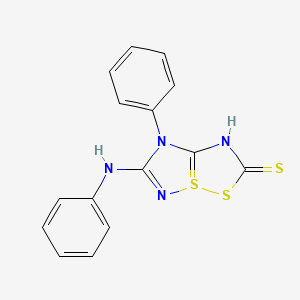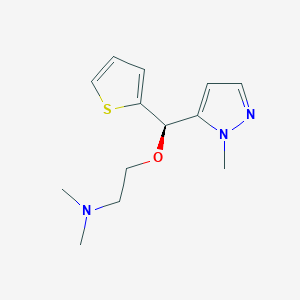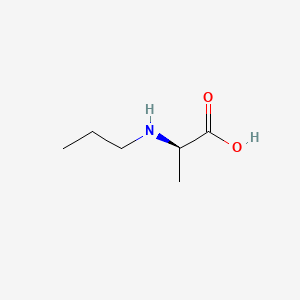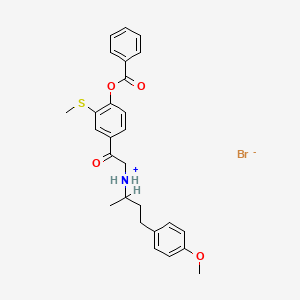
(+)-(2-(4-(Benzoyloxy)-3-(methylthio)phenyl)-2-oxoethyl)(3-(4-methoxyphenyl)-1-methylpropyl)ammonium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EINECS 266-292-9, also known as [2-[4-(benzoyloxy)-3-(methylthio)phenyl]-2-oxoethyl][3-(4-methoxyphenyl)-1-methylpropyl]ammonium bromide, is a chemical compound with the molecular formula C27H29NO4S.BrH . This compound is listed in the European Inventory of Existing Commercial Chemical Substances (EINECS), which includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-[4-(benzoyloxy)-3-(methylthio)phenyl]-2-oxoethyl][3-(4-methoxyphenyl)-1-methylpropyl]ammonium bromide involves several steps, including the esterification of 4-hydroxy-3-(methylthio)benzoic acid with benzoyl chloride, followed by the reaction with 2-bromoacetophenone to form the intermediate compound. This intermediate is then reacted with 3-(4-methoxyphenyl)-1-methylpropylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction steps as described above. The process is optimized for yield and purity, often involving the use of catalysts and controlled reaction conditions to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the bromide site.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Azide or cyanide derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a reagent in organic synthesis, particularly in the formation of complex molecules through multi-step reactions .
Biology
In biological research, it is used to study enzyme interactions and as a probe for investigating biochemical pathways involving sulfur-containing compounds .
Medicine
Industry
Industrially, it is used in the production of specialty chemicals and as an intermediate in the synthesis of various organic compounds .
Mechanism of Action
The compound exerts its effects primarily through interactions with enzymes and proteins. The benzoyloxy and methoxy groups facilitate binding to specific molecular targets, while the ammonium bromide moiety enhances solubility and reactivity. The sulfur atom plays a crucial role in redox reactions, influencing the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
- [2-[4-(benzoyloxy)-3-(methylthio)phenyl]-2-oxoethyl][3-(4-methoxyphenyl)-1-methylpropyl]ammonium chloride
- [2-[4-(benzoyloxy)-3-(methylthio)phenyl]-2-oxoethyl][3-(4-methoxyphenyl)-1-methylpropyl]ammonium iodide
Uniqueness
Compared to its chloride and iodide counterparts, the bromide version of the compound exhibits unique reactivity and solubility properties, making it more suitable for specific industrial and research applications .
Properties
CAS No. |
66264-97-9 |
|---|---|
Molecular Formula |
C27H30BrNO4S |
Molecular Weight |
544.5 g/mol |
IUPAC Name |
[2-(4-benzoyloxy-3-methylsulfanylphenyl)-2-oxoethyl]-[4-(4-methoxyphenyl)butan-2-yl]azanium;bromide |
InChI |
InChI=1S/C27H29NO4S.BrH/c1-19(9-10-20-11-14-23(31-2)15-12-20)28-18-24(29)22-13-16-25(26(17-22)33-3)32-27(30)21-7-5-4-6-8-21;/h4-8,11-17,19,28H,9-10,18H2,1-3H3;1H |
InChI Key |
ARYLHJDBGBQPIV-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)OC)[NH2+]CC(=O)C2=CC(=C(C=C2)OC(=O)C3=CC=CC=C3)SC.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



